1,3-Dioxan-2-ylmethanamine
Overview
Description
1,3-Dioxan-2-ylmethanamine is an organic compound with the molecular formula C5H11NO2. It is a derivative of 1,3-dioxane, featuring an amine group attached to the methylene carbon adjacent to the oxygen atoms in the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxan-2-ylmethanamine can be synthesized through the reaction of 1,3-dioxane with formaldehyde and ammonia. The reaction typically involves the following steps:
Formation of 1,3-dioxane: This is achieved by the acid-catalyzed cyclization of ethylene glycol with formaldehyde.
Aminomethylation: The 1,3-dioxane is then reacted with formaldehyde and ammonia under basic conditions to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as toluenesulfonic acid in the cyclization step and ammonia in the aminomethylation step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: The products are typically N-substituted derivatives of this compound.
Scientific Research Applications
1,3-Dioxan-2-ylmethanamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 1,3-dioxan-2-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without the aminomethyl group.
1,3-Dioxolane: A similar compound with a five-membered ring.
1,3-Dioxan-2-ylmethanol: The hydroxyl derivative of 1,3-dioxan-2-ylmethanamine.
Uniqueness
This compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-dioxan-2-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-5-7-2-1-3-8-5/h5H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPYXDUZUIJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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